molecular formula C15H10ClNO2 B14195979 5-Chloro-3-phenyl-3H-indole-2-carboxylic acid CAS No. 832735-88-3

5-Chloro-3-phenyl-3H-indole-2-carboxylic acid

Cat. No.: B14195979
CAS No.: 832735-88-3
M. Wt: 271.70 g/mol
InChI Key: RERIAJYCYMJGJD-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-3H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the 5th position, a phenyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. It is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenyl-3H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The resulting indole derivative can then be chlorinated at the 5th position using reagents like N-chlorosuccinimide (NCS) to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenyl-3H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenyl-3H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated . For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-phenyl-3H-indole-2-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

832735-88-3

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

5-chloro-3-phenyl-3H-indole-2-carboxylic acid

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,13H,(H,18,19)

InChI Key

RERIAJYCYMJGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)N=C2C(=O)O

Origin of Product

United States

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